Dimetildivinilsilano

Descripción general

Descripción

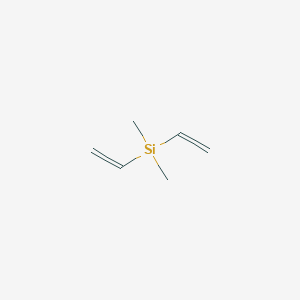

Dimethyldivinylsilane, also known as Silane, dimethyl divinyl, is an organosilicon compound with the molecular formula C6H12Si. It is characterized by the presence of two vinyl groups attached to a silicon atom, which is also bonded to two methyl groups. This compound is a clear, colorless liquid with a boiling point of approximately 79-82°C .

Aplicaciones Científicas De Investigación

Dimethyldivinylsilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.

Medicine: Research is ongoing into its potential use in the formulation of novel pharmaceuticals and medical devices.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyldivinylsilane can be synthesized through various methods, including the hydrosilylation of acetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of acetylene .

Industrial Production Methods: In industrial settings, the production of dimethyldivinylsilane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of high-purity starting materials and advanced purification techniques further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyldivinylsilane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Reduction: The compound can be reduced to form dimethylsilane derivatives.

Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids or osmium tetroxide can be used for the oxidation of vinyl groups.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Dimethylsilane derivatives.

Substitution: Various organosilicon compounds.

Mecanismo De Acción

The mechanism of action of dimethyldivinylsilane involves its ability to undergo various chemical transformations, which are facilitated by the presence of reactive vinyl groups. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The vinyl groups can participate in addition, substitution, and polymerization reactions, making the compound highly versatile in various applications.

Comparación Con Compuestos Similares

- Tetravinylsilane

- Dimethoxymethylvinylsilane

- Dichlorodimethylsilane

- 1,2,4-Trivinylcyclohexane

- Diethoxydimethylsilane

Comparison: Dimethyldivinylsilane is unique due to the presence of two vinyl groups attached to the silicon atom, which imparts distinct reactivity compared to other similar compounds. For instance, tetravinylsilane has four vinyl groups, making it more reactive in polymerization reactions. Dimethoxymethylvinylsilane and dichlorodimethylsilane have different substituents on the silicon atom, leading to variations in their chemical behavior and applications .

Actividad Biológica

Dimethyldivinylsilane (DMDVS) is a silane compound with the chemical formula CHSi. It has garnered interest in various fields, particularly in polymer chemistry and materials science, due to its unique properties and reactivity. This article delves into the biological activity of DMDVS, exploring its synthesis, reactivity, and potential applications.

DMDVS is characterized by its two vinyl groups, which contribute to its reactivity in polymerization processes. The compound can be synthesized through several methods, including hydrosilylation reactions and copolymerization with other silanes. The anionic polymerization of DMDVS has been reported, indicating its potential for creating siloxane-based polymers with tailored properties .

Reactivity and Biological Implications

DMDVS exhibits diverse reactivity patterns, particularly in its interactions with biological molecules. Recent studies have highlighted its reactions with sulfonamides, where solvent conditions significantly influence the products formed. For instance, reactions in dichloromethane yielded bromosulfonamidation products that subsequently underwent base-induced cyclization to form various heterocycles . This reactivity suggests that DMDVS could be utilized in synthesizing biologically relevant compounds.

Case Studies

-

Reactivity with Sulfonamides :

- In a study examining the reaction of DMDVS with various sulfonamides, it was found that the outcomes were highly solvent-dependent. For example, in acetonitrile, the formation of N-sulfonylaziridines was achieved in high yields . This indicates DMDVS's potential utility in drug synthesis or modification of biologically active compounds.

-

Polymer Applications :

- Research into the use of DMDVS in creating waterborne polyurethanes has shown promising results. The incorporation of DMDVS into polyurethane matrices enhances mechanical properties and thermal stability, which could be beneficial for biomedical applications such as drug delivery systems or tissue engineering scaffolds .

Data Table: Reactivity Overview

| Reagent | Solvent | Product Yield | Notes |

|---|---|---|---|

| Sulfonamide A | CHCl | Good | α-Bromo-β-sulfonamidation |

| Sulfonamide B | Acetonitrile | High | Formation of N-sulfonylaziridines |

| Sulfonamide C | THF | Moderate | Base-induced cyclization products |

Propiedades

IUPAC Name |

bis(ethenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHCILLLMDEFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146997 | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyldivinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10519-87-6 | |

| Record name | Diethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.